Cas no 42990-24-9 (2-Bromo-4-methylpentanoic acid)

2-Bromo-4-methylpentanoic acid structure
42990-24-9 structure
Nombre del producto:2-Bromo-4-methylpentanoic acid
Número CAS:42990-24-9
MF:C6H11BrO2
Megavatios:195.054341554642
MDL:MFCD00039606
CID:928632
PubChem ID:142681

2-Bromo-4-methylpentanoic acid Propiedades químicas y físicas

Nombre e identificación

    • 2-Bromo-4-methylpentanoic acid
    • DL-A-BROMOISOCAPROIC ACID
    • dl-a-bromoisocaproicacid
    • Valeric acid, 2-bromo-4-methyl-,
    • Pentanoic acid, 2-bromo-4-methyl-
    • 2-bromo-4-methyl-pentanoic acid
    • Bromisocapronsaure
    • 2-bromoisocaproic acid
    • alpha-bromoisocaproic acid
    • 2-bromo-4-methyl-valeric acid
    • dl-.alpha.-Bromoisocaproic acid
    • NNFDHJQLIFECSR-UHFFFAOYSA-N
    • 2-bromanyl-4-methyl-pentanoic acid
    • EBD118384
    • (2s)-2-bromo-4-methylpentanoic acid
    • WT82170
    • DS-
    • 2-BROM
    • MDL: MFCD00039606
    • Renchi: 1S/C6H11BrO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)
    • Clave inchi: NNFDHJQLIFECSR-UHFFFAOYSA-N
    • Sonrisas: BrC([H])(C(=O)O[H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H]

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 9
  • Cuenta de enlace giratorio: 3
  • Complejidad: 101
  • Superficie del Polo topológico: 37.3

Propiedades experimentales

  • Denso: 1.432
  • Punto de ebullición: 241°C at 760 mmHg
  • Punto de inflamación: 99℃

2-Bromo-4-methylpentanoic acid Información de Seguridad

  • Palabra de señal:Warning
  • Instrucciones de peligro: H315-H319-H335
  • Declaración de advertencia: P261-P305+P351+P338
  • Condiciones de almacenamiento:Sealed in dry,2-8°C(BD212305)

2-Bromo-4-methylpentanoic acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-207799-1.0g
2-bromo-4-methylpentanoic acid
42990-24-9 95%
1g
$75.0 2023-05-31
Enamine
EN300-207799-2.5g
2-bromo-4-methylpentanoic acid
42990-24-9 95%
2.5g
$139.0 2023-09-16
Enamine
EN300-207799-5.0g
2-bromo-4-methylpentanoic acid
42990-24-9 95%
5g
$245.0 2023-05-31
Enamine
EN300-207799-10.0g
2-bromo-4-methylpentanoic acid
42990-24-9 95%
10g
$441.0 2023-05-31
ChemScence
CS-W021616-1g
2-Bromo-4-methylpentanoic acid
42990-24-9 98.01%
1g
$75.0 2022-04-27
ChemScence
CS-W021616-5g
2-Bromo-4-methylpentanoic acid
42990-24-9 98.01%
5g
$245.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B34870-1g
2-Bromo-4-methylpentanoic acid
42990-24-9 97%
1g
¥262.0 2022-10-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1068196-10g
2-Bromo-4-methylpentanoic acid
42990-24-9 98%
10g
¥1228.00 2024-05-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CU661-200mg
2-Bromo-4-methylpentanoic acid
42990-24-9 97%
200mg
284.0CNY 2021-07-13
eNovation Chemicals LLC
D954840-5g
2-Bromo-4-methylpentanoic acid
42990-24-9 95%
5g
$120 2024-06-07

2-Bromo-4-methylpentanoic acid Literatura relevante

  • 1. Inhibitors of human leucocyte elastase. Peptides incorporating an α-azanorvaline residue or a thiomethylene linkage in place of a peptide bond
    Anand S. Dutta,Michael B. Giles,James J. Gormley,Joseph C. Williams,Edward J. Kusner J. Chem. Soc. Perkin Trans. 1 1987 111
  • 2. 850. Peptides. Part XII. The steroisomers of 4-methylproline
    J. Shirley Dalby,G. W. Kenner,R. C. Sheppard J. Chem. Soc. 1962 4387
  • 3. Insertion of the methylene-oxy surrogate of the amide bond into Boc-Val-Leu-OH: X-ray crystal structure, solution conformation and molecular modelling study
    Gérald Villeneuve,John DiMaio,Marc Drouin,André G. Michel J. Chem. Soc. Perkin Trans. 2 1994 1631
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:42990-24-9)2-Bromo-4-methylpentanoic acid
A872778
Pureza:99%
Cantidad:25g
Precio ($):407.0